molecular formula C23H30N4O2 B2640233 N1-(3,4-dimethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049568-88-8

N1-(3,4-dimethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No. B2640233
CAS RN: 1049568-88-8
M. Wt: 394.519
InChI Key: YFIJBVBVBJRVNZ-UHFFFAOYSA-N
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Description

The compound “N1-(3,4-dimethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . Piperazines are organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves a piperazine ring attached to a propyl chain, which is then attached to an oxalamide group. The oxalamide group is likely attached to a phenyl ring that is substituted with two methyl groups .


Chemical Reactions Analysis

Again, without specific literature sources, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. Piperazines can participate in a variety of chemical reactions, particularly as bases and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing piperazine rings are solid at room temperature and have relatively high melting points .

Scientific Research Applications

Supramolecular Chemistry and Host-Guest Interactions

Given its oxalamide and piperazine moieties, this compound may participate in host-guest interactions. Researchers could study its inclusion complex formation with cyclodextrins or other host molecules. Such studies contribute to our understanding of supramolecular chemistry.

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Future Directions

Future research could involve further exploration of the biological activity of this compound, particularly if it shows promise as a pharmaceutical agent. Piperazine derivatives are a rich area of study in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-18-9-10-20(17-19(18)2)25-23(29)22(28)24-11-6-12-26-13-15-27(16-14-26)21-7-4-3-5-8-21/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIJBVBVBJRVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

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